molecular formula C10H2F16O2 B1250507 (Z)-8:2 Fluorotelomer unsaturated carboxylic acid

(Z)-8:2 Fluorotelomer unsaturated carboxylic acid

Cat. No. B1250507
M. Wt: 458.1 g/mol
InChI Key: WHZXTVOEGZRRJM-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8:2 fluorotelomer unsaturated carboxylic acid is a fluorotelomer that is dec-2-enoic acid substituted by fluoro groups at positions 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 9, 9, 10, 10 and 10 respectively. It has a role as a xenobiotic and a persistent organic pollutant. It is an alpha,beta-unsaturated monocarboxylic acid and a fluorotelomer.

Scientific Research Applications

Environmental Fate and Degradation

  • Fate in Soil-Water Microcosms : The degradation of fluorotelomer carboxylic acids (FTCAs) and unsaturated acids (FTUCAs) in environmental samples shows rapid degradation, suggesting these compounds are reactive and labile, contributing to low environmental levels. This research is crucial for understanding the environmental fate of these substances (Myers & Mabury, 2010).

Toxicity Studies

  • Comparative Toxicity with Perfluorinated Acids : Studies on the toxicity of fluorotelomer carboxylic acids (including unsaturated variants) to aquatic organisms such as Daphnia magna and Chironomus tentans have shown that they can be more toxic than their perfluorinated counterparts. This has implications for environmental risk assessment (Phillips et al., 2007).

Metabolism and Biotransformation

  • Metabolic Products and Pathways : Research on the metabolic pathways of fluorotelomer alcohols, which are precursors to fluorotelomer carboxylic acids, provides insights into the formation of these compounds and their potential accumulation in living organisms (Martin, Mabury & O'Brien, 2005).

  • Protein Binding and Potential Toxicity : The study of covalent binding of FTUCAs to proteins in biological systems, such as liver microsomes and blood plasma, offers insight into potential toxicity mechanisms related to protein function disruption (Rand & Mabury, 2013).

  • Chronic Toxicity in Aquatic Organisms : Chronic toxicity assessments of fluorotelomer acids, including unsaturated variants, on aquatic organisms like Daphnia magna and Chironomus dilutus, help in understanding the long-term environmental impacts of these compounds (Phillips et al., 2010).

Soil Biodegradation Studies

  • Biodegradation in Soil : The study of the biotransformation of fluorotelomer-based compounds in soil microcosms, including the production of perfluorinated carboxylic acids, is essential for understanding the environmental degradation processes of these substances (Dasu, Liu & Lee, 2012).

properties

Product Name

(Z)-8:2 Fluorotelomer unsaturated carboxylic acid

Molecular Formula

C10H2F16O2

Molecular Weight

458.1 g/mol

IUPAC Name

(Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid

InChI

InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)/b2-1-

InChI Key

WHZXTVOEGZRRJM-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\C(=O)O

SMILES

C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O

Canonical SMILES

C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-8:2 Fluorotelomer unsaturated carboxylic acid
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(Z)-8:2 Fluorotelomer unsaturated carboxylic acid
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(Z)-8:2 Fluorotelomer unsaturated carboxylic acid
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(Z)-8:2 Fluorotelomer unsaturated carboxylic acid
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Reactant of Route 6
(Z)-8:2 Fluorotelomer unsaturated carboxylic acid

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